molecular formula C24H23N5O5 B2404107 benzyl 2-(8-(furan-2-ylmethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887461-13-4

benzyl 2-(8-(furan-2-ylmethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No. B2404107
CAS RN: 887461-13-4
M. Wt: 461.478
InChI Key: XBGQDWBSXYYOHB-UHFFFAOYSA-N
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Description

Benzyl 2-(8-(furan-2-ylmethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C24H23N5O5 and its molecular weight is 461.478. The purity is usually 95%.
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Scientific Research Applications

Imidazole-Based Heterocycles Synthesis

A comprehensive study synthesized a series of new imidazole-based heterocycles, focusing on the electronic and steric effects of 1-, 2-, and 4,5-imidazole substituents on N-donor strengths. The research highlighted the significant role of effective conjugation between the imidazole ring and substituent aromatic groups in influencing the charge densities on the imidazole N-donor atom. This study provides deep insights into the application of imidazole-containing bio-macromolecular species and reactions, as well as the potential for tuning azole functions in molecular science (Eseola et al., 2010).

Adenosine Receptors Antagonists

Research into the synthesis and biological evaluation of new pyrrolo[2,1-f]purine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives has yielded potent and selective human A3 adenosine receptor antagonists. The study identified specific compounds with high affinity and selectivity, contributing to the understanding of antagonist activity in relation to adenosine receptors (Baraldi et al., 2005).

Synthesis of Imidazo[2,1-f]purine Derivatives

Another study involved the synthesis of a series of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. These derivatives were evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity. The research has led to the identification of potent ligands with potential applications as antidepressant and anxiolytic agents, demonstrating the diverse therapeutic potential of these derivatives (Zagórska et al., 2016).

Solid-Phase Synthesis

The development of a solid-supported synthesis method for N,N-disubstituted (3H-imidazo[2,1-i]purin-7-yl)methyl amines marked a significant advancement in the field. This methodology is instrumental in library synthesis, providing a structured approach for the creation of a wide range of molecular structures, thus expanding the scope of imidazole-based compounds in scientific research (Karskela & Lönnberg, 2006).

properties

IUPAC Name

benzyl 2-[6-(furan-2-ylmethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O5/c1-15-16(2)29-20-21(25-23(29)27(15)12-18-10-7-11-33-18)26(3)24(32)28(22(20)31)13-19(30)34-14-17-8-5-4-6-9-17/h4-11H,12-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGQDWBSXYYOHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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